molecular formula C8H6N2O2 B042131 Methyl 2-cyanoisonicotinate CAS No. 94413-64-6

Methyl 2-cyanoisonicotinate

Cat. No. B042131
CAS RN: 94413-64-6
M. Wt: 162.15 g/mol
InChI Key: ORVHMLCJEKDDAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate demonstrates the versatility and complexity of reactions involved in producing cyanoisonicotinate derivatives. These syntheses often involve multiple steps, including condensation, cyclization, and functional group transformations, underlining the synthetic challenges and innovations in this domain (Zhou et al., 2008).

Molecular Structure Analysis

Investigations into the molecular structure of bis(1-methylisonicotinate) hydrochloride monohydrate reveal intricate details about hydrogen bonding and molecular conformations. Such studies, which often employ techniques like X-ray diffraction and NMR spectroscopy, provide valuable insights into the compound's structural characteristics and the effects of substituents on its stability and reactivity (Szafran, Katrusiak, & Dega‐Szafran, 2006).

Chemical Reactions and Properties

The reactivity of cyanoisonicotinate derivatives towards various chemical reactions, such as the biocompatible click reactions and the formation of macrocyclic peptides, underscores the compound's potential in medicinal chemistry and drug design. For example, the reaction between N-terminal cysteine and 2-cyanoisonicotinamide facilitates rapid access to macrocyclic peptides, highlighting the utility of cyanoisonicotinate derivatives in synthesizing biologically active molecules (Patil et al., 2021).

Scientific Research Applications

  • Hemostasis in Surgery : Methyl-2-cyanoacrylate and higher homologous monomers, including isobutyl monomers, have been found effective for immediate hemostasis in solid organs, highlighting their potential in surgical applications (Matsumoto et al., 1967).

  • Ocular Surgery : Methyl and isobutyl 2-cyanoacrylate monomers demonstrate promising results in ocular surgery. Methyl 2-cyanoacrylate, in particular, shows better bonding time and tensile strength (Munton, 1971).

  • Soft Tissue Adhesives : These compounds, including methyl-2-cyanoacrylate, have shown potential as soft tissue adhesives, with no significant tissue reactions compared to conventional dental materials (Matsui et al., 1967).

  • Tissue Repair : Methyl 2-cyanoacrylate polymerizes rapidly in tissue repair, aiding in the rapid coagulation and adherence of blood vessel walls, which could benefit tissue repair in various organs (Myers et al., 1964).

  • Dental Applications : Methyl-2-cyanoacrylate adhesive has shown potential in providing strong, self-sterilizing fixation for implanted teeth and could be used in wound closure, skin grafting, blood vessel repair, and small intestine anastomosis (Huebsch, 1967).

  • Skin Grafting : Methyl-2-cyanoacrylate can significantly save operative time in skin grafting without compromising graft take compared to sutures (Stone, 1966).

Safety And Hazards

“Methyl 2-cyanoisonicotinate” is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

“Methyl 2-cyanoisonicotinate” is an important intermediate in the synthesis of complex organic compounds, and its high chemical stability makes it suitable for industrial scale production . It is also used in the preparation of 2-aminoacyl isonicotinic acid, which is an important raw material for preparing AMG333 .

properties

IUPAC Name

methyl 2-cyanopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVHMLCJEKDDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478210
Record name Methyl 2-cyanoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyanoisonicotinate

CAS RN

94413-64-6
Record name Methyl 2-cyanoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-cyanopyridine-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Trimethylsilyl cyanide (3.8 g, 0.0386 mol) and dimethylcarbamyl chloride (5.0 g, 0.0483 mol) were added to a solution of methylisonicotinate N-oxide (5.0 g, 0.0322 mol) in dry CH2Cl2 (50 mL) at room temperature. The reaction mixture was stirred at room temperature for 12 h and then quenched with 10% K2CO3 solution. The organic product was extracted with CH2Cl2 and the organic layer was washed with H2O and brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica 230-400 mesh, eluent 1-2% MeOH in CH2Cl2) to afford methyl 2-cyanoisonicotinate (1.75 g, yield 33%) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.97-8.95 (d, J=5.0 Hz, 1H), 8.41 (m, 1H), 8.15-8.13 (dd, J=4.8 Hz, 1.6 Hz, 1H), 3.92 (s, 3H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl isonicotinate N-oxide (20.0 g, 0.26 mol) in 200 mL of methylene chloride was added trimethylsilyl cyanide (16.1 g, 0.32 mol), followed by a solution of dimethylcarbamyl chloride (17.82 g, 0.32 mol) in 50 mL of methylene chloride at room temperature. The reaction mixture was stirred overnight (about eighteen hours) and then treated with 500 mL of 10% potassium carbonate solution. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated to 15.2 g of crude product as a brown solid, which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.82 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RP Dhanya, A Herath, DJ Sheffler, NDP Cosford - Tetrahedron, 2018 - Elsevier
… The procedure involves an initial synthesis of methyl 2-cyanoisonicotinate (4), followed by … with cyanotrimethylsilane in acetonitrile to afford methyl 2-cyanoisonicotinate (4). Intermediate …
Number of citations: 4 www.sciencedirect.com
L Yang, PJH Scott, X Shao - Carbon Dioxide Chemistry, Capture …, 2017 - intechopen.com
… [ 11 C]HCN can be used directly to form [ 11 C]methyl-2-cyanoisonicotinate and [ 11 C]1-succinonitrile by a Reissert-Kaufmann type reaction (Scheme 7a) and Michael addition (…
Number of citations: 8 www.intechopen.com
U Sheridan, JF Gallagher, J McGinley - Tetrahedron, 2016 - Elsevier
The synthesis of asymmetric diester derivatives of pyridyl-tetrazole ligands was successfully undertaken. Five crystal structures are reported including three asymmetric diesters (one of …
Number of citations: 4 www.sciencedirect.com
HK Kim - Journal of Radiopharmaceuticals and Molecular …, 2017 - koreascience.kr
… 예를 들면 [11C-cyano]methyl2-cyanoisonicotinate과 [11C-cyano]1-succinonitrile 을 만드는 데, 사용되었으며, N-activated aziridine-2carboxylates의 고리 열림 반응을 통하여 아미노산을 …
Number of citations: 3 koreascience.kr
PW Miller, NJ Long, R Vilar… - Angewandte Chemie …, 2008 - Wiley Online Library
… [ 11 C]HCN can be used directly, for example, in the formation of [ 11 C-cyano]methyl-2-cyanoisonicotinate (33) and [ 11 C-cyano]1-succinonitrile (34) 97 as well as for the ring-opening …
Number of citations: 065 onlinelibrary.wiley.com
C Niu, J Yang, K Yan, J Xie, W Jiang, B Li, J Wen - Iscience, 2022 - cell.com
A straightforward and practical strategy for pyridylation of inert N-heterocycles, enabled by ammonium cation and electrochemical, has been described. This protocol gives access to …
Number of citations: 5 www.cell.com
谷英郎 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
1-Oxides of substituted pyridine derivatives easily form their N-methoxylated quaternary salts by reacting with dimethyl sulfate. Potassium cyanide was added to the solution of the …
Number of citations: 3 www.jstage.jst.go.jp

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